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molecular formula Cl3I B1583450 Iodine trichloride CAS No. 865-44-1

Iodine trichloride

Cat. No. B1583450
M. Wt: 233.26 g/mol
InChI Key: PAWIVBWALDNUJP-UHFFFAOYSA-N
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Patent
US04540832

Procedure details

203 parts of 2,4-dinitrochlorobenzene (setting point 49° C.) are saponified to 2,4-dinitrophenol in a mixture of 303 parts of 33% strength sodium hydroxide solution and 200 parts of water at 95° C. under a nitrogen atmosphere. The resulting suspension is adjusted to a pH value of 3.5 by adding 185 parts of 31% strength hydrochloric acid. After 10 parts of the sodium salt of a naphthalenesulfonic acid/formaldehyde condensation product (dispersing agent), 1 part of iron(III) chloride and 1 part of iodine trichloride have been added, 650 parts of 13 percent strength by weight chlorine bleach liquor (containing 150 parts of active chlorine per liter) are added dropwise at 10° C. in the course of 8 hours, the pH increasing meanwhile. Towards the end of the addition, the pH reaches a value of 6. After it has reached this value, the pH is kept at this value (pH 6) by the simultaneous dropwise addition of 5-20 parts of 31% strength hydrochloric acid and the remainder of the chlorine bleach liquor. The pH of the suspension is then adjusted to a value of 1.0 by adding 170 parts of 31% strength hydrochloric acid, and small amounts of sodium hypochlorite still present are destroyed by means of 15 parts of 40% strength sodium bisulfite solution. The resulting product is then isolated by being filtered off at about 10° C. This gives only 130 parts of 6-chloro-2,4-dinitrophenol with a black-brown appearance and a content of unsaponified 2,4-dinitrochlorobenzene which is clearly detectable in a thin layer chromatogram.
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[Compound]
Name
303
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Identifiers

REACTION_CXSMILES
[N+](C1C=C([N+]([O-])=O)C=CC=1[Cl:13])([O-])=O.[N+:14]([C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[OH:26])([O-:16])=[O:15].[OH-].[Na+].Cl.[Na].C1(S(O)(=O)=O)C2C(=CC=CC=2)C=CC=1.C=O.I(Cl)(Cl)Cl.ClCl.Cl[O-].[Na+]>[Fe](Cl)(Cl)Cl.O>[Cl:13][C:19]1[C:18]([OH:26])=[C:17]([N+:14]([O-:16])=[O:15])[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=1 |f:2.3,6.7,10.11,^1:29|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
303
Quantity
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Type
reactant
Smiles
Name
Quantity
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Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
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O
Step Five
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Cl
Step Six
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[Na]
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C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O.C=O
Name
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I(Cl)(Cl)Cl
Name
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ClCl
Name
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
have been added
ADDITION
Type
ADDITION
Details
are added dropwise at 10° C. in the course of 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the pH increasing meanwhile
ADDITION
Type
ADDITION
Details
Towards the end of the addition
CUSTOM
Type
CUSTOM
Details
still present are destroyed by means of 15 parts of 40% strength sodium bisulfite solution
CUSTOM
Type
CUSTOM
Details
The resulting product is then isolated
FILTRATION
Type
FILTRATION
Details
by being filtered off at about 10° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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